molecular formula C10H13ClO B13887883 1-(Chloromethyl)-3-propoxybenzene

1-(Chloromethyl)-3-propoxybenzene

Katalognummer: B13887883
Molekulargewicht: 184.66 g/mol
InChI-Schlüssel: PTMGPXXCEYDJFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-3-propoxybenzene is a substituted benzene derivative featuring a chloromethyl (-CH₂Cl) group at position 1 and a propoxy (-OCH₂CH₂CH₃) group at position 3. This compound is structurally characterized by the interplay of an electron-withdrawing chlorine atom and an electron-donating alkoxy group, which influence its reactivity and physicochemical properties. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals, where the chloromethyl group may serve as a reactive site for further functionalization .

Eigenschaften

Molekularformel

C10H13ClO

Molekulargewicht

184.66 g/mol

IUPAC-Name

1-(chloromethyl)-3-propoxybenzene

InChI

InChI=1S/C10H13ClO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3

InChI-Schlüssel

PTMGPXXCEYDJFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=CC(=C1)CCl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Preparation Methods

Chloromethylation of 3-Propoxybenzene

The primary and most established method for synthesizing 1-(Chloromethyl)-3-propoxybenzene is the chloromethylation of 3-propoxybenzene. This process involves the generation of an electrophilic chloromethylating agent in situ, which then undergoes electrophilic aromatic substitution on the benzene ring.

Reaction Components and Conditions:
Component Role Typical Conditions
3-Propoxybenzene Substrate -
Paraformaldehyde or chloromethyl methyl ether Source of chloromethyl cation Acid-catalyzed depolymerization of paraformaldehyde or direct use of chloromethyl methyl ether
Hydrochloric acid (HCl) Acid catalyst and chloromethyl source Concentrated aqueous solution or gaseous HCl bubbled into reaction mixture
Lewis acid catalyst (ZnCl2 or AlCl3) Catalyst for electrophilic substitution Typically used in catalytic amounts, reaction temperature 0–50°C
Solvent Medium for reaction Often acetic acid or dichloromethane
Mechanism Overview:
  • Generation of the chloromethyl cation: Paraformaldehyde depolymerizes under acidic conditions to formaldehyde, which is protonated to form a hydroxymethyl cation (+CH2OH). This intermediate rapidly converts to a benzyl carbocation in the presence of acid and chloride ions, yielding the chloromethyl cation (+CH2Cl).

  • Electrophilic aromatic substitution: The chloromethyl cation attacks the aromatic ring of 3-propoxybenzene preferentially at the meta position relative to the propoxy substituent, forming this compound.

  • Workup and purification: After reaction completion, the mixture is cooled, extracted (e.g., with methylene chloride), washed with sodium bicarbonate and water, dried, and purified by silica gel chromatography or distillation.

Representative Experimental Parameters:
Parameter Typical Value/Range
Temperature 0–50°C (commonly ~50°C)
Reaction time 6–8 hours
Catalyst loading 5–10 mol% ZnCl2 or AlCl3
Acid concentration Concentrated HCl or 50% H2SO4 for enhanced catalysis
Solvent Acetic acid or dichloromethane

This method is supported by literature describing chloromethylation of similarly substituted benzenes, where zinc chloride and hydrochloric acid catalyze the reaction efficiently to yield chloromethylated products with good selectivity and yields.

Alternative Chloromethylation Approaches

Use of Chloromethyl Methyl Ether (CMME)

Chloromethyl methyl ether can be used as a chloromethylating agent, reacting with 3-propoxybenzene in the presence of Lewis acids like zinc chloride. This reagent generates the chloromethyl cation under acidic conditions, facilitating substitution. However, due to toxicity and carcinogenicity concerns of CMME, its use is limited.

Environmentally Friendly and Efficient Processes

Recent advances have introduced processes that minimize biphasic reactions and reduce hazardous byproducts. For example, a process involving in situ generation of chloromethylating agents in a suitable solvent system allows chloromethylation at relatively low temperatures (5–6°C), improving purity and yield while simplifying workup. The reaction involves continuous hydrogen chloride gas addition and subsequent neutralization steps.

This approach can be adapted for 3-propoxybenzene chloromethylation by:

  • Cooling the reaction mixture to 5–6°C.
  • Adding acetic acid and substrate under stirring.
  • Bubbling hydrogen chloride gas for several hours.
  • Purging excess HCl with nitrogen.
  • Extracting and purifying the chloromethylated product.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Chloromethylation with paraformaldehyde + HCl + ZnCl2 Classical method, well-established High selectivity, scalable Requires careful control of conditions, hazardous reagents
Chloromethyl methyl ether (CMME) method Direct chloromethyl donor Efficient chloromethylation Toxicity and carcinogenicity of CMME limits use
Low-temperature HCl gas bubbling process Environmentally friendly, low temp High purity, minimal effluent Requires specialized gas handling and temperature control

Analyse Chemischer Reaktionen

1-(Chloromethyl)-3-propoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with hydroxide yields 3-propoxybenzyl alcohol, while oxidation with potassium permanganate produces 3-propoxybenzoic acid.

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-3-propoxybenzene in chemical reactions involves the activation of the benzene ring by the electron-donating propoxy group, which facilitates electrophilic substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to various substitution products .

In biological systems, the compound may interact with enzymes and proteins through covalent modification of amino acid residues, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Spectroscopic Comparison

Compound Substituents ¹H NMR (CH₂Cl) ¹³C NMR (CH₂Cl) References
1-(Chloromethyl)-3,5-dimethylbenzene 3,5-CH₃ 4.15 ppm 46.97 ppm
1-(Chloromethyl)-3-methylbenzene 3-CH₃ Not reported Not reported
1-(Chloromethyl)-4-nitrobenzene 4-NO₂ Not reported Not reported

Table 2. Toxicity and Regulatory Profiles

Compound Hazard Profile Regulatory Notes References
Bis(Chloromethyl)Ether Carcinogenic Restricted industrial use
1-(Chloromethyl)-3-methylbenzene Significant new uses EPA reporting required

Research Findings

  • Pharmaceutical Applications : Chloromethyl groups are utilized in antibody-drug conjugates (ADCs) for targeted therapy, as seen in 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole dimers .
  • Synthetic Utility : The chloromethyl group in this compound can undergo nucleophilic substitution to introduce amines, thiols, or other functional groups.
  • Environmental Impact : Alkoxy groups like propoxy may enhance biodegradability compared to fully halogenated analogues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.